![molecular formula C24H21F2NO3 B13755557 3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-40-4](/img/structure/B13755557.png)
3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzoate ester group attached to a biphenyl core, which is further substituted with diethylcarbamoyl and difluoro groups. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Diethylcarbamoyl Group: The diethylcarbamoyl group can be introduced via a nucleophilic substitution reaction using diethylcarbamoyl chloride and a suitable base.
Fluorination: The difluoro groups can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Esterification: The final step involves the esterification of the biphenyl derivative with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of 3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(diethylcarbamoyl)benzoic acid: A related compound with similar structural features but lacking the biphenyl core.
2’,4’-difluorobiphenyl-4-yl benzoate: A compound with a similar biphenyl core but different substituents.
Uniqueness
3-(diethylcarbamoyl)-2’,4’-difluorobiphenyl-4-yl benzoate is unique due to the combination of its diethylcarbamoyl and difluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1095208-40-4 |
|---|---|
Fórmula molecular |
C24H21F2NO3 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
[2-(diethylcarbamoyl)-4-(2,4-difluorophenyl)phenyl] benzoate |
InChI |
InChI=1S/C24H21F2NO3/c1-3-27(4-2)23(28)20-14-17(19-12-11-18(25)15-21(19)26)10-13-22(20)30-24(29)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3 |
Clave InChI |
YWLKCYGNMNOFIU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


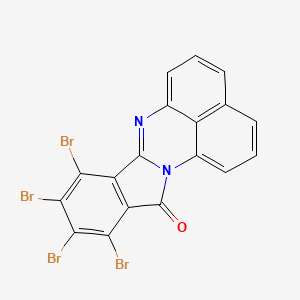
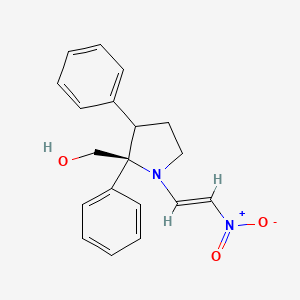

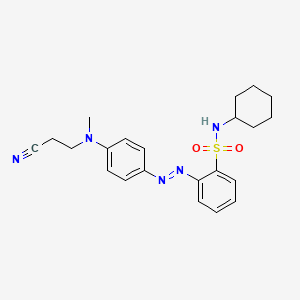
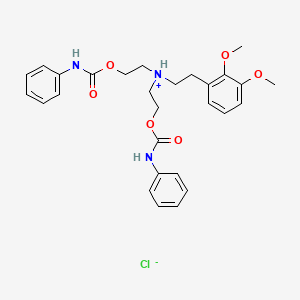


![Benzenamine, 2,2'-[methylenebis(thio)]bis-](/img/structure/B13755517.png)
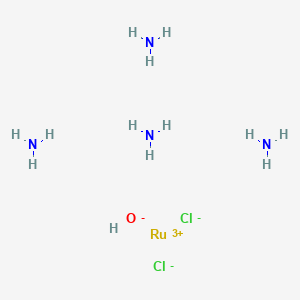
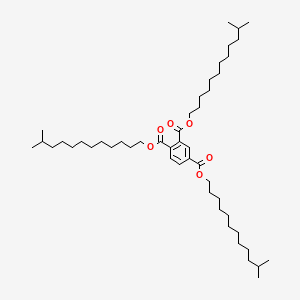
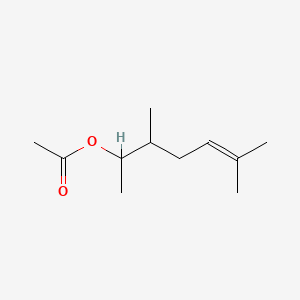
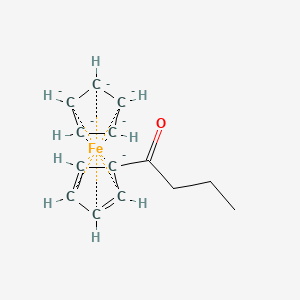
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)

